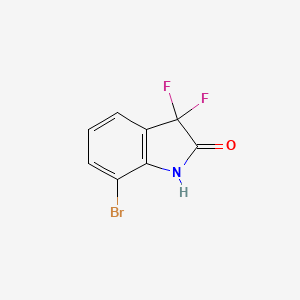7-Bromo-3,3-difluoroindolin-2-one
CAS No.: 1360928-68-2
Cat. No.: VC4594232
Molecular Formula: C8H4BrF2NO
Molecular Weight: 248.027
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1360928-68-2 |
|---|---|
| Molecular Formula | C8H4BrF2NO |
| Molecular Weight | 248.027 |
| IUPAC Name | 7-bromo-3,3-difluoro-1H-indol-2-one |
| Standard InChI | InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
| Standard InChI Key | IXGUJVXGMIRFIW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s structure consists of an indolin-2-one scaffold, a bicyclic system combining a benzene ring fused with a pyrrolidone moiety. Bromine occupies the 7-position of the benzene ring, while two fluorine atoms are bonded to the 3-position of the pyrrolidone ring. This arrangement is critical for its electronic and steric properties, influencing both reactivity and biological target affinity.
Key Structural Features:
-
Bromine Substituent: Introduces steric bulk and electrophilic character, facilitating nucleophilic substitution reactions.
-
Fluorine Atoms: Enhance metabolic stability and binding affinity through electronegativity and hydrophobic interactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1360928-68-2 | |
| Molecular Formula | ||
| Molecular Weight | 248.027 g/mol | |
| IUPAC Name | 7-bromo-3,3-difluoro-1H-indol-2-one | |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
The compound’s solubility and stability data remain under investigation, though its halogenated structure suggests limited aqueous solubility and susceptibility to photodegradation.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 7-bromo-3,3-difluoroindolin-2-one typically involves a multi-step sequence:
-
Bromination: Introduction of bromine at the 7-position of indolin-2-one using (NBS) in dichloromethane at 0–5°C.
-
Fluorination: Replacement of hydroxyl or other leaving groups at the 3-position with fluorine via (diethylaminosulfur trifluoride) or .
Optimization Challenges:
-
Temperature Control: Bromination requires subambient temperatures to minimize side reactions.
-
Solvent Selection: Polar aprotic solvents like dichloromethane improve reaction homogeneity and yield.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 7-position undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide in methanol yields 7-methoxy-3,3-difluoroindolin-2-one.
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate in acidic conditions generates the corresponding ketone or carboxylic acid derivatives.
-
Reduction: Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, forming 7-bromo-3,3-difluoroindolin-2-ol.
Mechanistic Insights
The electron-withdrawing effect of fluorine atoms stabilizes transition states during substitution, while bromine’s leaving-group ability facilitates nucleophilic attacks.
Analytical Characterization
Spectroscopic Data
-
(400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.50 (s, 1H).
-
(100 MHz, DMSO-d6): δ 176.5 (C=O), 152.3 (C-F), 134.2 (C-Br), 128.9–115.7 (aromatic carbons).
Mass Spectrometry
HRMS (ESI): m/z calculated for [M+H]⁺: 247.9412, found: 247.9408.
Comparison with Related Indole Derivatives
| Compound | Structural Features | Key Applications |
|---|---|---|
| 7-Bromoindole | Bromine at 7-position | Antimicrobial agents |
| 3-Fluoroindolin-2-one | Fluorine at 3-position | Enzyme inhibitors |
| 5-Nitroindolin-2-one | Nitro group at 5-position | Antiparasitic drugs |
7-Bromo-3,3-difluoroindolin-2-one’s dual halogenation offers superior metabolic stability compared to mono-halogenated analogs, making it a more viable drug candidate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume